(2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

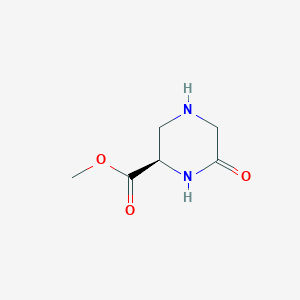

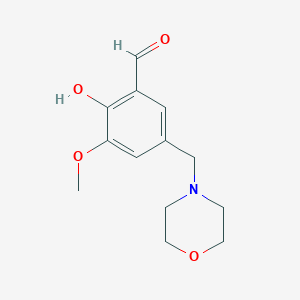

“(2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester” is a chemical compound with the CAS Number: 126330-91-4 and a molecular weight of 158.16 . It has a linear formula of C6H10N2O3 . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The molecular structure of “(2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester” is represented by the linear formula C6H10N2O3 . This indicates that the molecule is composed of 6 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis

“(2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester” is a white to yellow solid . It has a molecular weight of 158.16 and a linear formula of C6H10N2O3 . The compound is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Antiviral Applications

The compound has shown promise in the field of antiviral therapy. Specifically, it has been studied for its inhibition effects on the replication of different influenza A virus strains. The compound exhibits low cytotoxicity, making it a potential candidate for further development into an anti-influenza drug .

Synthesis of Bioactive Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their presence in natural products and drugs. The compound can be utilized in the synthesis of indole derivatives, which are important for treating various disorders, including cancer and microbial infections .

Insulin Sensitizing Agents

In the search for new treatments for diabetes, the compound has been used in synthetic sequences to prepare molecules with potential as insulin sensitizing agents. This application is crucial given the global rise in diabetes prevalence.

Enantiospecific Synthesis

The compound serves as a starting material for enantiospecific synthesis, which is vital for creating pharmaceuticals with specific desired activities. This includes the synthesis of chiral aminoesters, which are important in producing enantiomerically pure drugs .

Marine Bioactive Compound Discovery

Marine-derived compounds are a rich source of novel bioactive substances. The compound has been investigated for its role in marine bioactive compound discovery, particularly for its effects against viral pathogens .

Catalysis in Organic Synthesis

The compound can act as a catalyst in organic synthesis processes. This application is essential for developing more efficient and environmentally friendly synthetic routes in chemical manufacturing .

Neuroprotective Agents

Research has indicated potential neuroprotective properties of the compound, making it a candidate for the treatment of neurodegenerative diseases. This application is particularly relevant given the aging global population and the increasing prevalence of conditions like Alzheimer’s disease .

Anti-inflammatory Agents

The anti-inflammatory properties of the compound are being explored, which could lead to new treatments for chronic inflammatory diseases. This is a significant area of research due to the wide range of conditions that involve inflammation .

Propiedades

IUPAC Name |

methyl (2R)-6-oxopiperazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-11-6(10)4-2-7-3-5(9)8-4/h4,7H,2-3H2,1H3,(H,8,9)/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHRCQHMSQLRIC-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CNCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

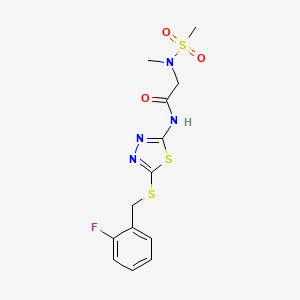

![4-[benzyl(methyl)amino]-N-(2-methoxybenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2857748.png)

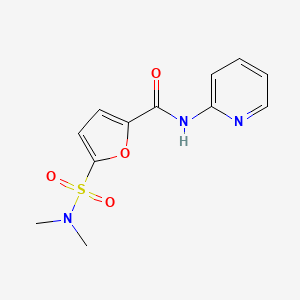

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2857749.png)

![2-[3-(Aminomethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B2857751.png)

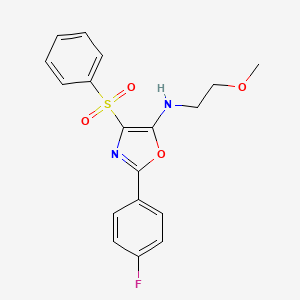

![N-(2-cyclohexyl-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2857752.png)

![N-[1-(3-methyl-1-benzothiophen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2857757.png)

![N-[[4-(3-chlorophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2857762.png)

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![1-[(4-bromobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2857769.png)